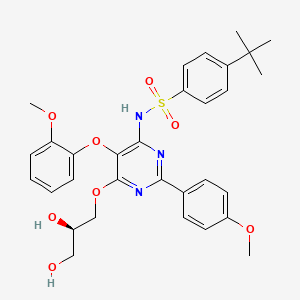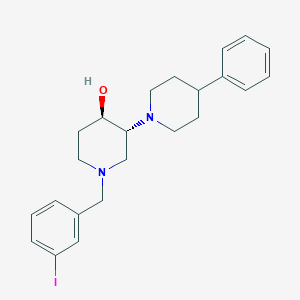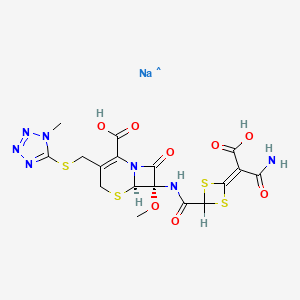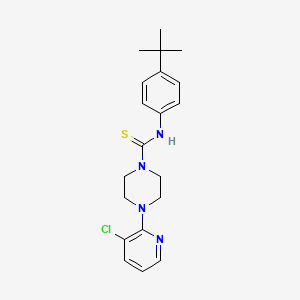![molecular formula C21H28IN3O4 B10774523 (Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[125I]SQ-29548 ist eine radiomarkierte Verbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Es ist ein Derivat des Thromboxan-A2-Rezeptor-Antagonisten SQ-29548, der mit Jod-125 markiert ist. Diese Verbindung wird in verschiedenen biochemischen und pharmakologischen Studien verwendet, um den Thromboxan-A2-Rezeptor zu untersuchen, der eine bedeutende Rolle bei der Thrombozytenaggregation und Vasokonstriktion spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [125I]SQ-29548 beinhaltet die Jodierung von SQ-29548. Der Prozess umfasst typischerweise die folgenden Schritte:
Jodierungsreaktion: Die Vorläuferverbindung SQ-29548 wird mit Jod-125 in Gegenwart eines Oxidationsmittels wie Chloramin-T oder Iodogen umgesetzt. Diese Reaktion ermöglicht die Einarbeitung des radioaktiven Jods in die Verbindung.
Reinigung: Das Reaktionsgemisch wird dann mit chromatographischen Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das gewünschte Produkt, [125I]SQ-29548, zu isolieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von [125I]SQ-29548 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und spezifische Aktivität der radiomarkierten Verbindung zu gewährleisten. Die Produktionsstätten müssen die behördlichen Standards für den Umgang und die Entsorgung von radioaktiven Stoffen erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [125I]SQ-29548 involves the iodination of SQ-29548. The process typically includes the following steps:
Iodination Reaction: The precursor compound, SQ-29548, is reacted with iodine-125 in the presence of an oxidizing agent such as chloramine-T or iodogen. This reaction facilitates the incorporation of the radioactive iodine into the compound.
Purification: The reaction mixture is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product, [125I]SQ-29548.
Industrial Production Methods
Industrial production of [125I]SQ-29548 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must comply with regulatory standards for handling and disposing of radioactive materials.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[125I]SQ-29548 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können [125I]SQ-29548 in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: Das Jod-125-Label kann unter geeigneten Bedingungen durch andere Isotope oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Chloramin-T, Iodogen
Reduktionsmittel: Natriumborhydrid, Dithiothreitol
Substitutionsreagenzien: Verschiedene Halogenierungsmittel
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
[125I]SQ-29548 wird in der wissenschaftlichen Forschung häufig verwendet, da es selektiv an Thromboxan-A2-Rezeptoren binden kann. Zu seinen wichtigsten Anwendungen gehören:
Pharmakologische Studien: Untersuchung der Bindungsaffinität und Kinetik von Thromboxan-A2-Rezeptor-Antagonisten.
Biochemische Forschung: Studium der Rolle von Thromboxan-A2 bei der Thrombozytenaggregation und Vasokonstriktion.
Medizinische Forschung: Erforschung potenzieller therapeutischer Anwendungen bei Erkrankungen wie Herz-Kreislauf-Erkrankungen und Thrombose.
Radioliganden-Bindungstests: Verwendung als Radioligand in Bindungstests, um die Rezeptordichte und -verteilung in verschiedenen Geweben zu quantifizieren.
Wirkmechanismus
[125I]SQ-29548 entfaltet seine Wirkung durch Bindung an Thromboxan-A2-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die an der Thrombozytenaggregation und Vasokonstriktion beteiligt sind. Nach der Bindung hemmt [125I]SQ-29548 die Aktivität des Rezeptors und verhindert die nachgeschalteten Signalwege, die zur Thrombozytenaggregation und Vasokonstriktion führen. Dieser Mechanismus macht es zu einem wertvollen Werkzeug für die Erforschung der Pharmakologie von Thromboxan-A2-Rezeptoren und die Entwicklung potenzieller therapeutischer Mittel .
Wirkmechanismus
[125I]SQ-29548 exerts its effects by binding to thromboxane A2 receptors, which are G-protein-coupled receptors involved in platelet aggregation and vasoconstriction. Upon binding, [125I]SQ-29548 inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to platelet aggregation and vasoconstriction. This mechanism makes it a valuable tool for studying the pharmacology of thromboxane A2 receptors and developing potential therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[3H]SQ-29548: Ein weiteres radiomarkiertes Derivat von SQ-29548, das mit Tritium anstelle von Jod-125 markiert ist.
[14C]SQ-29548: Eine Kohlenstoff-14-markierte Version von SQ-29548, die in ähnlichen Forschungsanwendungen verwendet wird.
Einzigartigkeit
Im Vergleich zu anderen radiomarkierten Derivaten bietet [125I]SQ-29548 eine höhere spezifische Aktivität und bessere Nachweisgrenze aufgrund der Eigenschaften von Jod-125. Dies macht es besonders nützlich für Studien, die eine präzise Quantifizierung und Lokalisierung von Thromboxan-A2-Rezeptoren erfordern.
Eigenschaften
Molekularformel |
C21H28IN3O4 |
|---|---|
Molekulargewicht |
511.4 g/mol |
IUPAC-Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H28IN3O4/c22-14-7-9-15(10-8-14)24-21(28)25-23-13-17-16(18-11-12-19(17)29-18)5-3-1-2-4-6-20(26)27/h1,3,7-10,16-19,23H,2,4-6,11-13H2,(H,26,27)(H2,24,25,28)/b3-1-/t16-,17+,18+,19-/m1/s1/i22-2 |
InChI-Schlüssel |
AMZRVJWBVXWSAC-BYMOSMHDSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=C(C=C3)[125I] |
Kanonische SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)

![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)

![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)




![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
